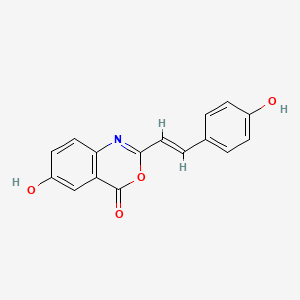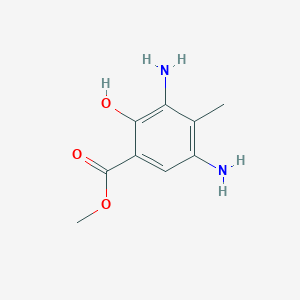![molecular formula C52H98O5 B14436005 Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate CAS No. 80234-90-8](/img/structure/B14436005.png)
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicycloheptane family, which is known for its diverse chemical properties and applications in various fields of science and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate typically involves a multi-step process. One common method includes the reaction of cyclohexene oxide with a suitable dicarboxylic acid derivative under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process is optimized for yield and purity, often involving continuous monitoring and adjustment of reaction parameters such as temperature, pressure, and pH.
化学反応の分析
Types of Reactions
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
作用機序
The mechanism by which Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the structure and function of biomolecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
7-Oxabicyclo[4.1.0]heptane: Shares the bicyclic structure but lacks the dicarboxylate groups.
Cyclohexene oxide: A simpler epoxide with similar reactivity but different structural features.
1,2-Epoxycyclohexane: Another epoxide with a similar ring structure but different functional groups.
Uniqueness
Didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate is unique due to its specific combination of a bicyclic structure and dicarboxylate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
特性
CAS番号 |
80234-90-8 |
|---|---|
分子式 |
C52H98O5 |
分子量 |
803.3 g/mol |
IUPAC名 |
didocosyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate |
InChI |
InChI=1S/C52H98O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-55-51(53)47-45-49-50(57-49)46-48(47)52(54)56-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h47-50H,3-46H2,1-2H3 |
InChIキー |
WDMBBWVCRAKTNP-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


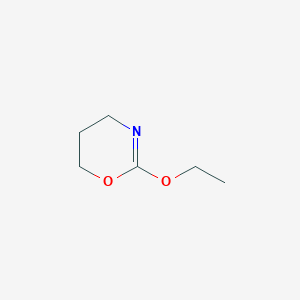

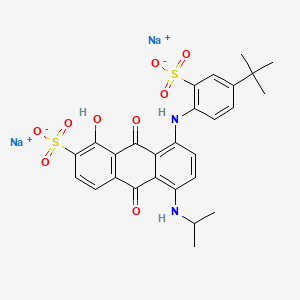
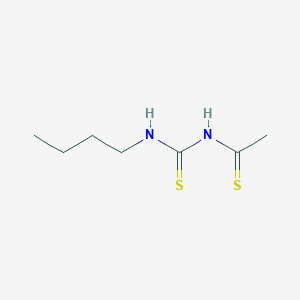
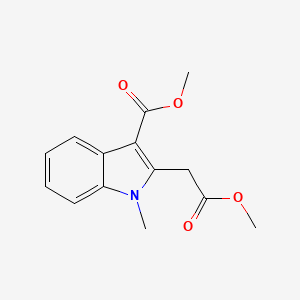


![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-N,4-dimethylaniline](/img/structure/B14435972.png)
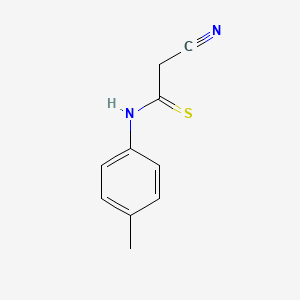
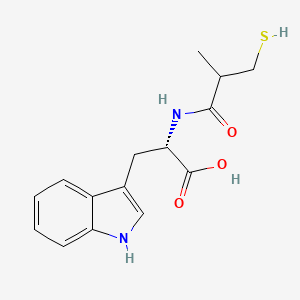
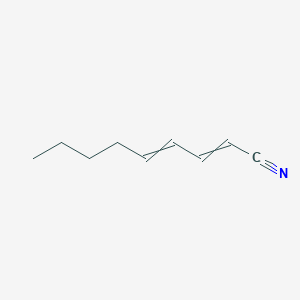
![4,4'-[(2-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2,6-dimethylphenol)](/img/structure/B14436011.png)
